ARF6 (2-13)

Description

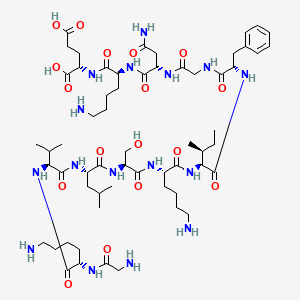

Le composé “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” est un peptide composé d’une séquence d’acides aminés : glycine, lysine, valine, leucine, sérine, lysine, isoleucine, phénylalanine, glycine, asparagine, lysine et acide glutamique. Les peptides comme celui-ci sont essentiels dans divers processus biologiques et ont des applications significatives dans la recherche scientifique, la médecine et l’industrie.

Propriétés

Formule moléculaire |

C60H102N16O17 |

|---|---|

Poids moléculaire |

1319.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C60H102N16O17/c1-7-35(6)50(76-54(86)39(21-13-16-26-63)70-57(89)44(32-77)74-55(87)41(27-33(2)3)72-58(90)49(34(4)5)75-53(85)37(19-11-14-24-61)67-46(79)30-64)59(91)73-42(28-36-17-9-8-10-18-36)51(83)66-31-47(80)68-43(29-45(65)78)56(88)69-38(20-12-15-25-62)52(84)71-40(60(92)93)22-23-48(81)82/h8-10,17-18,33-35,37-44,49-50,77H,7,11-16,19-32,61-64H2,1-6H3,(H2,65,78)(H,66,83)(H,67,79)(H,68,80)(H,69,88)(H,70,89)(H,71,84)(H,72,90)(H,73,91)(H,74,87)(H,75,85)(H,76,86)(H,81,82)(H,92,93)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 |

Clé InChI |

KQLQBMFCYITTQS-HRINEXGESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de peptides comme “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est activé et couplé à la chaîne en croissance.

Déprotection : Le groupe protecteur de l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides utilise souvent des synthétiseurs peptidiques automatisés, qui rationalisent le processus SPPS. Ces machines peuvent gérer plusieurs cycles de synthèse, assurant une pureté et un rendement élevés. De plus, la production à grande échelle peut impliquer la synthèse peptidique en phase liquide (LPPS) pour des séquences spécifiques qui sont difficiles à synthétiser en utilisant la SPPS.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Les peptides comme “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” ont des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme blocs de construction pour des molécules plus complexes et comme catalyseurs dans certaines réactions.

Biologie : Servent de molécules de signalisation, d’hormones et de substrats enzymatiques.

Médecine : Employé dans le développement de médicaments, en particulier dans la conception de thérapeutiques à base de peptides pour des maladies comme le cancer et le diabète.

Industrie : Utilisé dans la production de cosmétiques, d’additifs alimentaires et comme composants dans les dosages biochimiques.

Applications De Recherche Scientifique

Peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” have diverse applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as catalysts in certain reactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.

Industry: Utilized in the production of cosmetics, food additives, and as components in biochemical assays.

Mécanisme D'action

Le mécanisme d’action des peptides dépend de leur séquence et de leur structure spécifiques. En général, les peptides interagissent avec les récepteurs cellulaires ou les enzymes, déclenchant une cascade d’événements biochimiques. Par exemple, ils peuvent se lier aux récepteurs couplés aux protéines G (RCPG) ou inhiber des enzymes spécifiques, conduisant à des fonctions cellulaires modifiées. Les cibles moléculaires et les voies impliquées varient considérablement en fonction du rôle et de l’application du peptide.

Comparaison Avec Des Composés Similaires

Composés similaires

H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH : est similaire à d’autres peptides avec des séquences qui incluent la glycine, la lysine, la valine, la leucine, la sérine, l’isoleucine, la phénylalanine, l’asparagine et l’acide glutamique.

H-SER-ILE-ILE-ASN-PHE-GLU-LYS-LEU-OH : Un autre peptide avec une séquence similaire mais un arrangement différent d’acides aminés.

Unicité

L’unicité de “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” réside dans sa séquence spécifique, qui détermine son activité biologique et ses applications potentielles. L’arrangement des acides aminés influence la structure, la stabilité et l’interaction du peptide avec les cibles biologiques, le rendant distinct des autres peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.